10-Undecenamide, N-morpholino-
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Overview
Description
10-Undecenamide, N-morpholino-: is an organic compound with the molecular formula C15H28N2O2 . It is a derivative of undecenamide, where the amide nitrogen is substituted with a morpholino group. This compound is known for its unique chemical structure, which includes a six-membered morpholine ring and a long aliphatic chain with a terminal double bond. The presence of the morpholino group imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Undecenamide, N-morpholino- typically involves the reaction of undecenoic acid with morpholine. The process can be summarized as follows:
Esterification: Undecenoic acid is first converted to its corresponding ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Amidation: The ester is then reacted with morpholine in the presence of a base (e.g., sodium hydroxide) to form 10-Undecenamide, N-morpholino-.
Industrial Production Methods: Industrial production of 10-Undecenamide, N-morpholino- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of undecenoic acid are esterified using industrial-grade alcohol and acid catalysts.
Continuous Amidation: The ester is continuously fed into a reactor containing morpholine and a base, ensuring efficient conversion to the desired product.
Chemical Reactions Analysis
Types of Reactions: 10-Undecenamide, N-morpholino- undergoes various chemical reactions, including:
Oxidation: The terminal double bond can be oxidized to form epoxides or diols using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Reduction: The double bond can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: Various substituted amides, depending on the nucleophile used.
Scientific Research Applications
10-Undecenamide, N-morpholino- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 10-Undecenamide, N-morpholino- involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The long aliphatic chain can also interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Undecenamide: Lacks the morpholino group, resulting in different chemical and biological properties.
Morpholine: A simpler compound with a six-membered ring, used in various chemical applications.
N-morpholinoalkylamides: A class of compounds with similar structures but different alkyl chain lengths.
Uniqueness: 10-Undecenamide, N-morpholino- is unique due to the presence of both the morpholino group and the long aliphatic chain with a terminal double bond. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
102613-06-9 |
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Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
N-morpholin-4-ylundec-10-enamide |
InChI |
InChI=1S/C15H28N2O2/c1-2-3-4-5-6-7-8-9-10-15(18)16-17-11-13-19-14-12-17/h2H,1,3-14H2,(H,16,18) |
InChI Key |
ILELPUKWXDUQSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NN1CCOCC1 |
Origin of Product |
United States |
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